Cas no 338452-90-7 (N-(2-chloropyridin-4-yl)pivalamide)
N-(2-chloropyridin-4-yl)pivalamide Chemical and Physical Properties
Names and Identifiers
-
- N-(2-chloropyridin-4-yl)pivalamide
- N-(2-chloropyridin-4-yl)-2,2-dimethylpropanamide
- N-(2-chloro-pyridin-4-yl)-2,2-dimethyl-propionamide
- N-(2-Cchloropyridin-4-yl)-2,2-dimethylpropanamide
- SCHEMBL2616482
- 338452-90-7
- CS-0117790
- AKOS016617535
- N-(2-chloro-4-pyridyl)-2,2-dimethylpropionamide
- DIZKRKCCZMNDRQ-UHFFFAOYSA-N
-
- Inchi: 1S/C10H13ClN2O/c1-10(2,3)9(14)13-7-4-5-12-8(11)6-7/h4-6H,1-3H3,(H,12,13,14)
- InChI Key: DIZKRKCCZMNDRQ-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CN=1)NC(C(C)(C)C)=O
Computed Properties
- Exact Mass: 212.0716407g/mol
- Monoisotopic Mass: 212.0716407g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 213
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 42Ų
N-(2-chloropyridin-4-yl)pivalamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM171616-25g |
N-(2-chloropyridin-4-yl)pivalamide |
338452-90-7 | 95% | 25g |
$423 | 2021-08-05 | |
| Chemenu | CM171616-5g |
N-(2-chloropyridin-4-yl)pivalamide |
338452-90-7 | 95% | 5g |
$120 | 2023-01-02 | |
| Chemenu | CM171616-10g |
N-(2-chloropyridin-4-yl)pivalamide |
338452-90-7 | 95% | 10g |
$200 | 2023-01-02 | |
| Chemenu | CM171616-25g |
N-(2-chloropyridin-4-yl)pivalamide |
338452-90-7 | 95% | 25g |
$497 | 2023-01-02 | |
| Alichem | A029182585-10g |
N-(2-chloropyridin-4-yl)pivalamide |
338452-90-7 | 95% | 10g |
$400.00 | 2023-09-02 | |
| Crysdot LLC | CD11141009-25g |
N-(2-chloropyridin-4-yl)pivalamide |
338452-90-7 | 95+% | 25g |
$448 | 2024-07-17 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188430-5g |
N-(2-Cchloropyridin-4-yl)-2,2-dimethylpropanamide |
338452-90-7 | 98% | 5g |
¥1087.00 | 2024-08-09 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1188430-10g |
N-(2-Cchloropyridin-4-yl)-2,2-dimethylpropanamide |
338452-90-7 | 98% | 10g |
¥1674.00 | 2024-08-09 |
N-(2-chloropyridin-4-yl)pivalamide Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
Additional information on N-(2-chloropyridin-4-yl)pivalamide
Recent Advances in the Study of N-(2-chloropyridin-4-yl)pivalamide (CAS: 338452-90-7)
N-(2-chloropyridin-4-yl)pivalamide (CAS: 338452-90-7) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. Recent studies have highlighted its potential as a key intermediate in the synthesis of novel therapeutic agents, particularly in the development of kinase inhibitors and antimicrobial compounds. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, biological activity, and potential applications in drug discovery.
A recent study published in the Journal of Medicinal Chemistry explored the synthetic pathways for N-(2-chloropyridin-4-yl)pivalamide, emphasizing its role as a precursor in the synthesis of pyridine-based kinase inhibitors. The study demonstrated that this compound can be efficiently synthesized through a multi-step process involving palladium-catalyzed cross-coupling reactions, with a yield of approximately 85%. The researchers also noted the compound's stability under various conditions, making it a reliable building block for further chemical modifications.
In another significant development, a team of researchers from the University of Cambridge investigated the antimicrobial properties of N-(2-chloropyridin-4-yl)pivalamide derivatives. Their findings, published in Bioorganic & Medicinal Chemistry Letters, revealed that certain derivatives exhibited potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The study identified the chloro and pivalamide functional groups as critical for the observed bioactivity, suggesting that further optimization of these moieties could lead to the development of new antibiotics.
Additionally, computational studies have been conducted to predict the binding affinity of N-(2-chloropyridin-4-yl)pivalamide with various biological targets. Molecular docking simulations, as reported in a recent issue of the Journal of Chemical Information and Modeling, indicated that this compound has a high affinity for the ATP-binding site of certain kinases, particularly those involved in cancer cell proliferation. These findings support the potential use of N-(2-chloropyridin-4-yl)pivalamide as a scaffold for designing targeted kinase inhibitors.
Despite these promising results, challenges remain in the practical application of N-(2-chloropyridin-4-yl)pivalamide. For instance, its solubility in aqueous solutions is limited, which may affect its bioavailability. Recent efforts to address this issue have focused on the development of prodrugs or the incorporation of solubilizing groups into the molecule. A study published in European Journal of Pharmaceutical Sciences reported the successful synthesis of water-soluble derivatives, which showed improved pharmacokinetic profiles in preclinical models.
In conclusion, N-(2-chloropyridin-4-yl)pivalamide (CAS: 338452-90-7) continues to be a compound of great interest in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate and its potential biological activities make it a valuable candidate for further investigation. Future studies should focus on optimizing its physicochemical properties and exploring its therapeutic potential in more detail. The ongoing research in this area holds promise for the development of new drugs targeting a range of diseases, from infections to cancer.
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